molecular formula C6H10N4 B11924023 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B11924023
M. Wt: 138.17 g/mol
InChI Key: ROEVJSDXPACVSR-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring. For instance, heating a protected amine in toluene under reflux conditions can afford the desired triazolopyridine . Another approach involves the use of copper-catalyzed cyclization reactions, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of cost-effective and readily available starting materials is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C6H10N4/c1-10-6-4-7-3-2-5(6)8-9-10/h7H,2-4H2,1H3

InChI Key

ROEVJSDXPACVSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)N=N1

Origin of Product

United States

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